molecular formula C10H12O4 B8783216 2-Methoxyethyl 4-hydroxybenzoate CAS No. 84697-08-5

2-Methoxyethyl 4-hydroxybenzoate

Cat. No.: B8783216
CAS No.: 84697-08-5
M. Wt: 196.20 g/mol
InChI Key: GZIBHKMXDFJXQY-UHFFFAOYSA-N
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Description

2-Methoxyethyl 4-hydroxybenzoate is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

84697-08-5

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

2-methoxyethyl 4-hydroxybenzoate

InChI

InChI=1S/C10H12O4/c1-13-6-7-14-10(12)8-2-4-9(11)5-3-8/h2-5,11H,6-7H2,1H3

InChI Key

GZIBHKMXDFJXQY-UHFFFAOYSA-N

Canonical SMILES

COCCOC(=O)C1=CC=C(C=C1)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In the first step (as in the Example 4) 1 g (43 mmol) of sodium was dissolved in 25 ml of 2-methoxyethanol. An amount of 3.0 g (22 mmol) of methyl 4-hydroxy-benzoate was added, producing 2-methoxyethyl 4-hydroxybenzoate, as a colourless oil, in essentially quantitative yield.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 25.0 g of p-hydroxybenzoic acid, 170 g of methyl glycol (methoxyethanol) and 1 ml of sulfuric acid (conc.) was heated for 8 hours to 110°-115° C. and, after the excess methyl glycol had been distilled off under reduced pressure, was poured onto ice/water. After neutralization with sodium hydrogen carbonate, the aqueous phase was extracted by shaking several times with methylene chloride. The methylene chloride solution was treated with active carbon, concentrated by evaporation and the residue recrystallized from toluene. p-hydroxybenzoic acid 2-methyloxy-ethyl ester melting at 90°-93° C. was obtained in a yield of 27.6 g (78%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
170 g
Type
reactant
Reaction Step One

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